![molecular formula C10H12O3 B150696 8,9-Didehydro-7-hydroxydolichodial CAS No. 97856-19-4](/img/structure/B150696.png)
8,9-Didehydro-7-hydroxydolichodial
Overview
Description
8,9-Didehydro-7-hydroxydolichodial is a natural iridoid compound found in several plants . It has the molecular formula C10H12O3 .
Synthesis Analysis
The compound is a heat-generated compound derived from a natural compound present in Patrinia villosa, namely valerosidate .Molecular Structure Analysis
The molecular structure of 8,9-Didehydro-7-hydroxydolichodial can be found in databases like PubChem .Chemical Reactions Analysis
The compound is derived from a natural compound present in Patrinia villosa, namely valerosidate, through thermal hydrolysis .Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you may refer to databases like PubChem .Scientific Research Applications
Cancer Cell Viability Inhibition
Research has shown that 8,9-Didehydro-7-hydroxydolichodial (DHD) can inhibit the viability of colon cancer cells (HCT116), with an IC50 value at 6.1 ± 2.2 μM . This suggests its potential as an anti-cancer agent.
Anti-Migration Effects
DHD has also been found to have inhibitory effects on the migration of colon cancer cells, which is crucial for preventing cancer metastasis .
Heat-Generated Compound Discovery
DHD was discovered as a heat-generated compound derived from Patrinia villosa water extract, indicating a unique method of compound extraction through heat treatment .
Structural Analysis
The compound has been involved in studies related to structural analysis and understanding the formation of deformed iridoids .
Mechanism of Action
Target of Action
The primary target of 8,9-Didehydro-7-hydroxydolichodial (DHD) is colon cancer cells, specifically HCT116 cells . It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .
Mode of Action
DHD interacts with its target cells by inhibiting their viability and migration . It does this by increasing the expressions of tumor suppressors p53 and PTEN . These proteins play a crucial role in controlling cell division and preventing tumor formation.
Biochemical Pathways
It is known that the compound increases the expression of p53 and pten . These proteins are involved in various cellular processes, including cell cycle regulation and apoptosis, which could explain DHD’s anti-cancer effects.
Pharmacokinetics
It is known that dhd is a naturally occurring compound that belongs to the class of diterpenoids . It has a molecular weight of 180.2 g/mol , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
DHD has been shown to inhibit the viability of HCT116 colon cancer cells, with an IC50 value of 6.1 ± 2.2 μM . It also suppresses cell migration in these cells . These effects are likely due to the increased expression of the tumor suppressors p53 and PTEN .
Action Environment
The action of DHD can be influenced by various environmental factors. For instance, DHD is a heat-generated compound derived from a natural compound present in Patrinia villosa, namely valerosidate Therefore, the preparation method of the herbal extract can significantly affect the presence and concentration of DHD
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDWCXQOXACSB-SCZZXKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1O)C(=C)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243290 | |
Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Didehydro-7-hydroxydolichodial | |
CAS RN |
97856-19-4 | |
Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DHD exert its anti-cancer effects?
A1: While the exact mechanism of action requires further investigation, research suggests that DHD, along with its precursor valerosidate, exhibits anti-cancer effects by inhibiting colon cancer cell viability and migration. [] This activity appears to be linked to the upregulation of tumor suppressor proteins p53 and PTEN. [] Further research is needed to fully elucidate the signaling pathways involved.
Q2: How is DHD formed and what is its significance in Patrinia villosa water extract?
A2: Interestingly, DHD is not naturally present in the raw Patrinia villosa plant material. Instead, it is formed through thermal hydrolysis of a naturally occurring compound called valerosidate during the water extraction process. [] This finding highlights the potential variation in bioactivity between raw herbs and their processed forms, emphasizing the importance of understanding the impact of preparation methods on medicinal properties.
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